Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl mercaptan and ethyl 4-chloro-5-formylpyrimidine-2-carboxylate.
Reaction: The 2-chlorobenzyl mercaptan is reacted with ethyl 4-chloro-5-formylpyrimidine-2-carboxylate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar in structure but with a methylthio group instead of the chlorophenylmethylsulfanyl group.
Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate: Another pyrimidine derivative with different substituents.
Uniqueness
Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
7400-04-6 |
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Molecular Formula |
C14H12Cl2N2O2S |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
ethyl 4-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-2-20-13(19)10-7-17-14(18-12(10)16)21-8-9-5-3-4-6-11(9)15/h3-7H,2,8H2,1H3 |
InChI Key |
UTVSBQWOLBMHCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)SCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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